4-Propyl-1H-pyrazole

Alcohol dehydrogenase inhibition Structure-activity relationship Enzyme kinetics

4-Propyl-1H-pyrazole (CAS 21037-81-0) is a heterocyclic organic compound belonging to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms and three carbon atoms, with a propyl substituent specifically positioned at the 4-position of the pyrazole ring. The compound has a molecular formula of C6H10N2 and a molecular weight of 110.16 g/mol, with computed physicochemical properties including XLogP of 1.9, topological polar surface area of 28.7 Ų, one hydrogen bond donor, and two hydrogen bond acceptors.

Molecular Formula C6H10N2
Molecular Weight 110.16
CAS No. 21037-81-0
Cat. No. B2699819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propyl-1H-pyrazole
CAS21037-81-0
Molecular FormulaC6H10N2
Molecular Weight110.16
Structural Identifiers
SMILESCCCC1=CNN=C1
InChIInChI=1S/C6H10N2/c1-2-3-6-4-7-8-5-6/h4-5H,2-3H2,1H3,(H,7,8)
InChIKeyYAXKXMVDJJMGRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Propyl-1H-pyrazole (CAS 21037-81-0): Core Molecular Identity and Procurement Baseline for Research Applications


4-Propyl-1H-pyrazole (CAS 21037-81-0) is a heterocyclic organic compound belonging to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms and three carbon atoms, with a propyl substituent specifically positioned at the 4-position of the pyrazole ring . The compound has a molecular formula of C6H10N2 and a molecular weight of 110.16 g/mol, with computed physicochemical properties including XLogP of 1.9, topological polar surface area of 28.7 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The 4-propyl substituent distinguishes this compound from other 4-alkylpyrazole analogs (e.g., 4-methyl, 4-ethyl, 4-butyl) and provides a specific lipophilicity profile that influences its interactions with biological targets .

Why 4-Propyl-1H-pyrazole Cannot Be Replaced by Generic 4-Alkylpyrazole Analogs: The Critical Role of Chain-Length-Dependent Inhibition Potency


Scientific users cannot arbitrarily substitute 4-propyl-1H-pyrazole with its closest 4-alkylpyrazole analogs (e.g., 4-methylpyrazole, 4-ethylpyrazole, 4-butylpyrazole) because the inhibitory potency of this compound class against liver alcohol dehydrogenase (LADH) exhibits strict chain-length dependence [1]. Systematic structure-activity relationship (SAR) studies have demonstrated that elongation of the 4-alkyl chain increases inhibitory power by approximately a factor of two for each methylene group added to an unbranched chain [2]. Conversely, branching of the alkyl chain diminishes activity [3]. Consequently, 4-propylpyrazole occupies a distinct position within the potency continuum of the 4-alkylpyrazole series—substantially more active than 4-methylpyrazole (Ki = 0.09–350 μM depending on ADH isozyme) yet less potent than 4-butylpyrazole and 4-pentylpyrazole, which require enzyme concentration corrections for accurate Ki determination due to their extreme potency [4]. This non-linear, quantifiable differentiation precludes simple substitution and demands compound-specific selection based on experimental requirements.

4-Propyl-1H-pyrazole (CAS 21037-81-0): Quantified Differentiation Evidence Against 4-Alkylpyrazole Analogs for Scientific Selection


Chain-Length-Dependent LADH Inhibitory Potency: 4-Propylpyrazole Position in the 4-Alkylpyrazole SAR Continuum

The inhibitory potency of 4-alkylpyrazoles against liver alcohol dehydrogenase (LADH) exhibits a quantifiable, chain-length-dependent relationship. 4-Propylpyrazole occupies a defined intermediate position in this SAR continuum, with potency greater than 4-methylpyrazole and 4-ethylpyrazole but less than 4-butylpyrazole and 4-pentylpyrazole [1]. Systematic SAR analysis demonstrates that inhibitory power increases by approximately a factor of two for each methylene group added to an unbranched 4-alkyl chain [2]. This predictable, incremental relationship enables rational selection of 4-propylpyrazole when intermediate inhibitory potency is experimentally required.

Alcohol dehydrogenase inhibition Structure-activity relationship Enzyme kinetics

Lipophilicity Differentiation: XLogP of 4-Propyl-1H-pyrazole (1.9) Versus 4-Alkyl Analogs

The computed partition coefficient (XLogP) provides a quantifiable differentiation between 4-propyl-1H-pyrazole and its 4-alkylpyrazole analogs. 4-Propyl-1H-pyrazole has a calculated XLogP of 1.9 [1], representing a specific lipophilicity value within the 4-alkylpyrazole series that increases progressively with chain elongation. This physicochemical parameter directly influences membrane permeability, solubility profile, and biological target interactions .

Lipophilicity Physicochemical property Drug-likeness

PPT Derivative Demonstrates 410-Fold ERα Selectivity: A Class-Level Inference Supporting 4-Propylpyrazole Scaffold Utility in Nuclear Receptor Ligand Development

The 4-propylpyrazole core scaffold serves as the essential pharmacophoric element in 1,3,5-tris(4-hydroxyphenyl)-4-propyl-1H-pyrazole (PPT), a well-characterized selective estrogen receptor α (ERα) agonist [1]. PPT binds to ERα with high affinity (approximately 50% relative binding affinity compared to estradiol) and exhibits a 410-fold binding selectivity preference for ERα (49% relative binding affinity) over ERβ (0.12% relative binding affinity) [2]. This class-level evidence demonstrates that the 4-propylpyrazole scaffold is a validated platform for developing subtype-selective nuclear receptor ligands.

Estrogen receptor Nuclear receptor Selective agonist

PPT Exhibits Anti-MRSA Activity (MIC 2–8 µg/mL) with Membrane-Permeabilizing Mechanism

The 4-propylpyrazole-containing compound PPT (4,4′,4″-(4-propyl-[1H]-pyrazole-1,3,5-triyl)trisphenol) was identified and validated as an anti-MRSA compound through a whole-animal dual-screening platform using Caenorhabditis elegans and Galleria mellonella infection models [1]. PPT demonstrated minimal inhibitory concentrations (MICs) in the range of 2–8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA, strain MW2) [2]. Mechanistic characterization revealed that PPT permeabilizes MRSA-MW2 cells to SYTOX green, indicating a bacterial membrane-targeting mechanism [3].

Antibacterial MRSA Membrane permeabilization

Optimal Procurement and Application Scenarios for 4-Propyl-1H-pyrazole (CAS 21037-81-0) Based on Differentiated Evidence


Intermediate-Potency Alcohol Dehydrogenase (ADH) Inhibition Studies

Investigators requiring an ADH inhibitor with potency between 4-methylpyrazole (weaker) and 4-butylpyrazole (extremely potent, requiring enzyme concentration corrections) should select 4-propylpyrazole. The SAR evidence demonstrates that each methylene group addition approximately doubles inhibitory potency [1], positioning 4-propylpyrazole as a rational intermediate-tier selection for ethanol metabolism studies, ADH isozyme characterization, and alcohol-related metabolic pathway investigations where precise, tunable inhibition is required [2].

Medicinal Chemistry Scaffold for Nuclear Receptor Ligand Development

The 4-propylpyrazole core is a validated pharmacophoric scaffold for developing subtype-selective nuclear receptor modulators, as demonstrated by PPT's 410-fold ERα selectivity [1]. Researchers engaged in estrogen receptor pharmacology, selective ER modulator (SERM) development, or chemical biology studies of nuclear receptor signaling should procure 4-propyl-1H-pyrazole as a foundational building block for synthesizing novel derivatives [2].

Antibacterial Agent Development Targeting Gram-Positive Pathogens

The membrane-permeabilizing activity of PPT against MRSA (MIC 2–8 µg/mL) [1] establishes the 4-propylpyrazole scaffold as a viable starting point for developing novel antibacterial agents. Procurement is indicated for research programs focused on: (1) membrane-active antibacterial compounds, (2) anti-MRSA therapeutic development, (3) whole-animal infection model screening of pyrazole-based compounds, and (4) combination therapy studies exploring synergy with doxycycline or oxacillin against resistant S. aureus strains [2].

Physicochemical Property-Dependent Assay Development Requiring Specific Lipophilicity

With a computed XLogP of 1.9 [1], 4-propyl-1H-pyrazole occupies a specific lipophilicity tier distinct from its 4-methyl, 4-ethyl, and 4-butyl analogs. This property profile supports applications where membrane permeability or solubility must be precisely controlled, including cell-based assay development, Caco-2 permeability screening, and structure-property relationship (SPR) studies of heterocyclic building blocks. Users should select this compound when an intermediate XLogP (~1.9) is optimal for their experimental system design [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Propyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.